Comparative Cytotoxicity Profile in Breast Cancer (MCF-7) Cells: 2c vs. Mono-Methoxy Analogs 2a and 2b
In a direct head-to-head cytotoxicity assay against MCF-7 breast cancer cells, compound 2c ((2E)-3-(3,4-dimethoxyphenyl)-2-phenylacrylonitrile) demonstrated an IC50 of 294 μM after 48 hours. This is markedly higher than the more potent mono-methoxy analogs, 2a (IC50: 44 μM) and 2b (IC50: 34 μM) [1]. This quantitative difference suggests a distinct structure-activity relationship where the 3,4-dimethoxy substitution pattern in 2c leads to reduced potency but a potentially different mechanism of action compared to the mono-substituted analogs.
| Evidence Dimension | Cytotoxicity against MCF-7 breast cancer cells (IC50, 48h) |
|---|---|
| Target Compound Data | 294 μM |
| Comparator Or Baseline | Compound 2a (3-(4-methoxyphenyl)-2-phenylacrylonitrile): 44 μM; Compound 2b (3-(3-methoxyphenyl)-2-phenylacrylonitrile): 34 μM |
| Quantified Difference | 2c is 6.7-fold less potent than 2a and 8.6-fold less potent than 2b. |
| Conditions | MCF-7 cell line, 48-hour incubation, MTT assay |
Why This Matters
This data directly informs researchers that compound 2c is not a direct substitute for its more potent mono-methoxy analogs in MCF-7 cytotoxicity studies, and its unique potency profile may be advantageous for studying alternative mechanisms or for applications where high potency is not desired.
- [1] Babali Özen L, et al. Crystal Structure-Activity Relationship of Some MeO Phenylacrylonitriles: Dual Antimicrobial-Cytotoxic Effects and in Silico Perspectives. ChemistryOpen. 2025;14(11):e202500280. doi:10.1002/open.202500280 View Source
